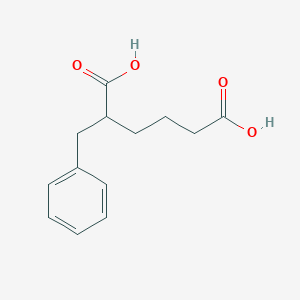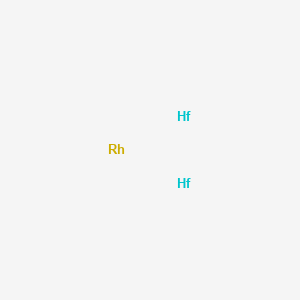
Hafnium;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium;rhodium is a compound formed by the combination of hafnium and rhodium. Hafnium is a lustrous, silver-gray transition metal known for its high melting point and corrosion resistance, while rhodium is a rare, silvery-white transition metal known for its catalytic properties and resistance to oxidation and corrosion. The combination of these two metals results in a compound with unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of hafnium;rhodium compounds typically involves the impregnation method, where hafnium and rhodium species are supported on a substrate such as zeolites. This method involves the formation of Rh–[O]x–Hf species, which helps in stabilizing the rhodium metal species and preventing sintering at high temperatures (600–700°C) in both oxidizing and reducing atmospheres .
Industrial Production Methods: Industrial production of this compound compounds may involve the use of hafnium tetrachloride and rhodium chloride as precursors. These compounds are mixed and subjected to high-temperature conditions to form the desired this compound compound. The process may also involve the use of reducing agents to facilitate the formation of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hafnium;rhodium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium reacts with halogens to form hafnium tetrahalides, while rhodium compounds are known for their catalytic properties in organic synthesis reactions .
Common Reagents and Conditions:
Oxidation: Hafnium reacts with oxygen at high temperatures to form hafnium dioxide (HfO₂).
Reduction: Rhodium species can be reduced using hydrogen gas to form metallic rhodium.
Substitution: Hafnium and rhodium compounds can undergo substitution reactions with various ligands to form complex compounds.
Major Products:
Hafnium Dioxide (HfO₂): Formed from the oxidation of hafnium.
Metallic Rhodium: Formed from the reduction of rhodium species.
Complex Compounds: Formed from substitution reactions involving hafnium and rhodium.
Applications De Recherche Scientifique
Hafnium;rhodium compounds have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of hafnium;rhodium compounds involves the stabilization of rhodium species by hafnium atoms. This stabilization prevents the sintering of rhodium at high temperatures, thereby enhancing its catalytic activity. The formation of Rh–[O]x–Hf species plays a crucial role in this stabilization process . The molecular targets and pathways involved in the catalytic reactions include the activation of hydrogen and the reduction of nitroarenes.
Comparaison Avec Des Composés Similaires
Hafnium;Zirconium: Both hafnium and zirconium have similar chemical properties due to their nearly identical ionic radii.
Rhodium;Platinum: Rhodium and platinum compounds are both known for their catalytic properties.
Uniqueness: The uniqueness of hafnium;rhodium compounds lies in their ability to stabilize rhodium species at high temperatures, thereby enhancing their catalytic activity and resistance to sintering. This makes them valuable in various high-temperature catalytic processes.
Propriétés
Numéro CAS |
12141-82-1 |
|---|---|
Formule moléculaire |
Hf2Rh |
Poids moléculaire |
459.88 g/mol |
Nom IUPAC |
hafnium;rhodium |
InChI |
InChI=1S/2Hf.Rh |
Clé InChI |
VSAXEQIEUIRABQ-UHFFFAOYSA-N |
SMILES canonique |
[Rh].[Hf].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


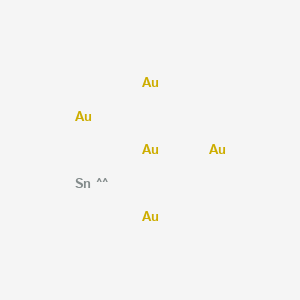
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
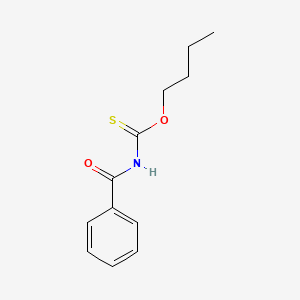
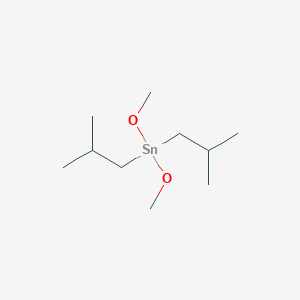
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)

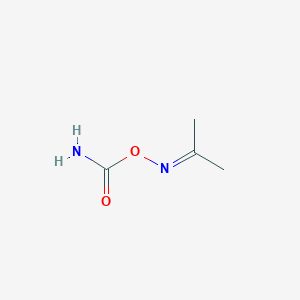
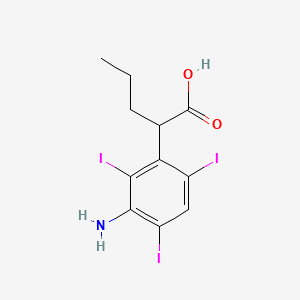
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
